molecular formula C18H25NO7 B4101514 3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid

3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid

Cat. No.: B4101514
M. Wt: 367.4 g/mol
InChI Key: RDQXWWALZKDSGQ-UHFFFAOYSA-N
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Description

3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate is an organic compound with the molecular formula C16H23NO3 It is a derivative of benzaldehyde, featuring a methoxy group and a piperidinyl-propoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with 3-chloropropylpiperidine under basic conditions to form 3-methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde.

    Oxalate Formation: The intermediate is then reacted with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzoic acid.

    Reduction: 3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid involves its interaction with molecular targets such as receptors or enzymes. The piperidinyl group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde: The parent compound without the oxalate group.

    3-Methoxy-2-[3-(1-pyrrolidinyl)propoxy]benzaldehyde: A similar compound with a pyrrolidinyl group instead of a piperidinyl group.

    3-Methoxy-2-[3-(1-morpholinyl)propoxy]benzaldehyde: A similar compound with a morpholinyl group.

Uniqueness

3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. The piperidinyl group also provides specific binding properties that can be exploited in various research applications.

Properties

IUPAC Name

3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.C2H2O4/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17;3-1(4)2(5)6/h5,7-8,13H,2-4,6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQXWWALZKDSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCN2CCCCC2)C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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